Cas no 496-08-2 (Dipyrrolidinylthiuram Disulfide)

Dipyrrolidinylthiuram Disulfide Chemical and Physical Properties
Names and Identifiers
-
- Pyrrolidine,1,1'-(dithiodicarbonothioyl)bis-
- Dithiobis(pyrrolizinomethanethione)
- pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate
- bis(N,N-tetramethylene thiocarbamoyl) disulphide
- Bis-(pyrrolidin-1-thiocarbonyl)-disulfan
- bis-(pyrrolidine-1-thiocarbonyl)-disulfane
- bis(pyrrolidine-thiocarbamoyl)disulfide
- bis(pyrrolidinyl-1-thiocarbonyl)disulfide
- bis(pyrrolidinylthiocarbonyl)disulfide
- Dipyrrolidinylthiuram disulfide
- Disulfide,bis(1-pyrrolidinylthiocarbonyl)
- ditetramethylene thiuram disulfide
- Lutiram
- Pyrrolidine,1,1'-(dithiodicarbonothioyl)bis
- CHEMBL583959
- AKOS016036656
- KCGUGVQODCQMBI-UHFFFAOYSA-N
- 1,1'-(dithiodicarbonothioyl)bispyrrolidine
- FT-0713819
- NSC-772394
- Thiuram disulfide, bis(tetramethylene)-
- Pyrrolidine, 1,1'-(dithiodicarbonothioyl)bis-
- Di(1-pyrrolidinyl)dithioperoxyanhydride #
- Pyrrolidine-1-Carbothioic Dithioperoxyanhydride
- BDBM50361476
- DPTD
- pyrollidine-1-carbothioic dithioperoxyanhydride
- 496-08-2
- DTXSID80341706
- Bis(pyrrolidinothioxomethyl) disulfide
- Disulfiram analog 2
- Disulfide, bis(1-pyrrolidinylthiocarbonyl)
- NSC772394
- Thiuram disulfide, di-1,4-butanediyl-
- SCHEMBL2237172
- Dipyrrolidinylthiuram Disulfide
-
- Inchi: InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2
- InChI Key: KCGUGVQODCQMBI-UHFFFAOYSA-N
- SMILES: C(N1CCCC1)(SSC(N1CCCC1)=S)=S
Computed Properties
- Exact Mass: 359.98800
- Monoisotopic Mass: 292.01963321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 121Ų
Experimental Properties
- Density: 1.39 g/cm3
- Melting Point: 135-137 °C(Solv: ethanol (64-17-5))
- Boiling Point: 408.4±28.0 °C(Predicted)
- PSA: 124.64000
- LogP: 4.83820
Dipyrrolidinylthiuram Disulfide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D263053-1g |
Dipyrrolidinylthiuram Disulfide |
496-08-2 | 1g |
$ 1190.00 | 2023-09-08 | ||
TRC | D263053-100mg |
Dipyrrolidinylthiuram Disulfide |
496-08-2 | 100mg |
$ 150.00 | 2023-09-08 | ||
TRC | D263053-500mg |
Dipyrrolidinylthiuram Disulfide |
496-08-2 | 500mg |
$ 673.00 | 2023-09-08 |
Dipyrrolidinylthiuram Disulfide Production Method
Production Method 1
Dipyrrolidinylthiuram Disulfide Preparation Products
Dipyrrolidinylthiuram Disulfide Related Literature
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Additional information on Dipyrrolidinylthiuram Disulfide
Comprehensive Analysis of Dipyrrolidinylthiuram Disulfide (CAS No. 496-08-2): Properties, Applications, and Industry Trends
Dipyrrolidinylthiuram Disulfide (CAS No. 496-08-2), often referred to as DPTD, is a specialized organic compound with a unique molecular structure. Its chemical formula, C10H20N2S4, highlights its disulfide and pyrrolidine functional groups, which contribute to its versatility in industrial applications. Researchers and manufacturers frequently search for terms like "DPTD uses", "Dipyrrolidinylthiuram Disulfide synthesis", and "496-08-2 safety data", reflecting growing interest in its properties and potential.
The compound's thermal stability and reactivity make it valuable in polymer chemistry, particularly as a vulcanization accelerator in rubber production. Recent studies have explored its role in green chemistry initiatives, aligning with the global push for sustainable manufacturing. Searches for "eco-friendly rubber additives" and "high-efficiency accelerators" underscore this trend. Notably, DPTD exhibits lower volatility compared to traditional thiuram derivatives, addressing workplace safety concerns—a topic frequently queried as "industrial chemical exposure limits".
From a molecular perspective, the disulfide bridge in Dipyrrolidinylthiuram Disulfide enables reversible bond cleavage under specific conditions, a feature exploited in dynamic covalent chemistry. This property has sparked academic interest, with search terms like "disulfide-based smart materials" gaining traction. Analytical techniques such as HPLC and FTIR spectroscopy are commonly employed for its characterization, as evidenced by queries for "496-08-2 analytical methods".
In the pharmaceutical sector, derivatives of DPTD are investigated for their bioactivity, though the parent compound itself is primarily industrial. The rise of computational chemistry has led to increased searches for "molecular modeling of thiuram disulfides", enabling researchers to predict interactions without extensive lab trials. Storage recommendations—often searched as "DPTD shelf life"—suggest keeping the compound in cool, dry environments to prevent degradation.
Market analyses reveal growing demand for Dipyrrolidinylthiuram Disulfide in Asia-Pacific regions, driven by expanding automotive and construction industries. Queries like "DPTD suppliers 2024" and "thiuram disulfide market trends" reflect commercial interest. Regulatory compliance remains a key focus, with professionals frequently searching "REACH compliance for 496-08-2" and "DPTD handling guidelines" to ensure adherence to international standards.
Innovative applications continue to emerge, including its use in self-healing materials—a hot topic searched as "disulfide-based polymers repair". The compound's redox-active nature also positions it as a candidate for energy storage systems, coinciding with searches for "novel battery additives". As research progresses, Dipyrrolidinylthiuram Disulfide demonstrates how niche chemicals can evolve to meet contemporary technological challenges while maintaining industrial relevance.
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